O-Methylptelefolonium

Description

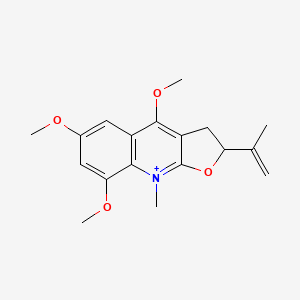

Structure

3D Structure

Properties

CAS No. |

52768-97-5 |

|---|---|

Molecular Formula |

C18H22NO4+ |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4,6,8-trimethoxy-9-methyl-2-prop-1-en-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium |

InChI |

InChI=1S/C18H22NO4/c1-10(2)14-9-13-17(22-6)12-7-11(20-4)8-15(21-5)16(12)19(3)18(13)23-14/h7-8,14H,1,9H2,2-6H3/q+1 |

InChI Key |

GZDGTOJAUNXBGU-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC |

Canonical SMILES |

CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC |

Origin of Product |

United States |

Phytochemical Investigations and Isolation Methodologies of O Methylptelefolonium

Botanical Sources and Distribution within the Rutaceae Family

The Rutaceae family, commonly known as the rue or citrus family, is a large family of flowering plants comprising approximately 160 genera and over 2,000 species. idtools.orgwikipedia.org This family is renowned for its production of a diverse array of aromatic compounds and secondary metabolites, particularly alkaloids. researchgate.netjsirjournal.com Species within this family range from herbs and shrubs to large trees and are characterized by the presence of pellucid glands on their leaves, which are responsible for their distinct aromas. wikipedia.org The family is also of significant economic importance, containing the genus Citrus. wikipedia.orgaromaheartholistics.co.uk

Primary Occurrence in Ptelea trifoliata and Related Species

O-Methylptelefolonium is a quaternary dihydrofuroquinoline alkaloid that has been primarily isolated from Ptelea trifoliata L., a shrub or small tree commonly known as the hoptree. researchgate.netwildflower.org This species belongs to the Rutaceae family. wildflower.orgethernet.edu.et Research has identified this compound as a key or "leading" alkaloid in Ptelea trifoliata. researchgate.netresearchgate.netresearchgate.net The bark of Ptelea trifoliata is a known source for the isolation of this compound. unam.mx While this compound is a characteristic compound of Ptelea trifoliata, other related furoquinoline and quinoline (B57606) alkaloids are found throughout the Rutaceae family in genera such as Ruta, Choisya, and Vepris. jsirjournal.comresearchgate.netethernet.edu.et

Exploration of Chemotaxonomic Implications

The distribution of alkaloids within the Rutaceae family holds significant chemotaxonomic value, providing chemical markers that help to clarify the relationships between different genera and species. researchgate.netchemistry-chemists.com The structural type of alkaloids, such as the furoquinoline skeleton of this compound, is a characteristic feature of certain subfamilies. For instance, quinolinones and acridones are considered typical constituents of the Rutaceae. researchgate.net The presence and structural variations of these compounds across different species contribute to the chemical fingerprint of the plant, aiding in taxonomic classification and the study of evolutionary pathways within the family. researchgate.net

Advanced Extraction Techniques for Quaternary Alkaloids

The extraction of alkaloids from plant material is the initial critical step in their isolation and study. innspub.net Quaternary alkaloids, such as this compound, present unique challenges due to their permanent positive charge and high polarity, which affects their solubility and requires specific extraction approaches. muni.czscialert.net

Solvent-Based Approaches and Optimization Strategies

Traditional and widely used methods for alkaloid extraction are predominantly solvent-based. greenskybio.com These techniques include maceration, percolation, and Soxhlet extraction, which involve soaking the plant material in a solvent to draw out the desired compounds. bohrium.comencyclopedia.pub

The choice of solvent is a critical parameter. innspub.netencyclopedia.pub For alkaloids in general, a common strategy involves an acid-base extraction. The plant material can be treated with an acid (such as HCl or H₂SO₄) to form alkaloidal salts, which are soluble in water or aqueous alcohol. uobabylon.edu.iqresearchgate.netslideshare.net Subsequently, the acidic extract is made alkaline (e.g., with ammonium (B1175870) hydroxide) to liberate the free alkaloid bases, which can then be extracted with an organic solvent. slideshare.netgoogle.com

However, for quaternary alkaloids, which are salts by nature, this approach is modified. They are often extracted using polar solvents like methanol (B129727) or ethanol. researchgate.net Prolonged extraction with methanol in a Soxhlet apparatus is a documented method. muni.cz It is important to note that certain common organic solvents, like chloroform, are considered unsuitable for the extraction of quaternary alkaloids due to their high polarity. uobabylon.edu.iqresearchgate.net Optimization of these methods involves adjusting parameters like solvent type, pH, temperature, and extraction time to maximize the yield. acs.org

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent for an extended period. greenskybio.comencyclopedia.pub | Ethanol, Methanol, Water innspub.netgreenskybio.com | Simple, low cost. greenskybio.com | Time-consuming, potentially inefficient. greenskybio.com |

| Percolation | Gradual filtration of a solvent through the plant material. encyclopedia.pub | Aqueous alcohol slideshare.net | More efficient than maceration. | Can be time- and solvent-intensive. encyclopedia.pub |

| Soxhlet Extraction | Continuous extraction with a hot solvent. encyclopedia.pub | Methanol, Ethanol muni.czfrontiersin.org | Effective for continuous extraction. encyclopedia.pub | Requires heat, which can degrade thermolabile compounds. encyclopedia.pub |

| Acid-Base Extraction | Utilizes the basic nature of alkaloids to separate them from other plant components by converting them between their salt and free base forms. greenskybio.com | Aqueous acid (HCl, H₂SO₄), organic solvents (chloroform, ether), aqueous base (NH₄OH). innspub.netslideshare.net | Good separation from neutral and acidic compounds. researchgate.net | Not ideal for permanently charged quaternary alkaloids. uobabylon.edu.iqresearchgate.net |

Emerging Extraction Technologies in Natural Product Isolation

To overcome the limitations of conventional methods, several modern and advanced extraction technologies have been developed. bohrium.comencyclopedia.pub These "green" techniques often offer higher efficiency, reduced extraction times, and lower solvent consumption. frontiersin.orgacs.org

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, enhancing the release of alkaloids and improving mass transfer. greenskybio.comacs.orgmdpi.com UAE can significantly shorten extraction times compared to traditional methods. greenskybio.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material. acs.org This creates internal pressure that ruptures cell structures, facilitating the extraction of bioactive compounds. acs.orgmdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. greenskybio.com By adjusting pressure and temperature, the solvent power of the supercritical fluid can be fine-tuned. SFE is advantageous because the solvent is non-toxic and can be easily removed from the extract, yielding a pure product. greenskybio.com

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency and can reduce extraction time and solvent volume. bohrium.commdpi.com

Other emerging techniques include the use of nanotechnology, such as functionalized magnetic nanoparticles that can selectively bind to alkaloids, and enzyme-assisted extraction, which uses enzymes to break down cell walls. greenskybio.commdpi.commdpi.com

| Emerging Technology | Mechanism | Key Advantages | Applicable to Alkaloids |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. mdpi.com | Reduced extraction time, increased efficiency. greenskybio.comencyclopedia.pub | Yes. greenskybio.commdpi.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating and cell rupture. acs.orgmdpi.com | Fast, efficient, reduced solvent use. encyclopedia.pubacs.org | Yes. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a tunable solvent. greenskybio.com | Non-toxic, high purity of extract, environmentally friendly. greenskybio.com | Yes. greenskybio.com |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high pressure and temperature. mdpi.com | Faster extraction, less solvent consumption than traditional methods. bohrium.com | Yes. mdpi.com |

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, the crude alkaloid mixture contains numerous compounds and must be purified to isolate the target molecule. uobabylon.edu.iq This is achieved through a combination of chromatographic and non-chromatographic techniques.

Non-chromatographic methods often serve as initial purification steps. These include precipitation, where the target alkaloid is selectively precipitated from a solution. For instance, this compound, being a quaternary alkaloid, can be precipitated from aqueous extracts as a picrate (B76445) salt. scribd.com Another method is fractional crystallization, which separates alkaloids based on differences in their solubility. uobabylon.edu.iqresearchgate.net

Chromatographic techniques are essential for the fine purification of alkaloids. bohrium.comresearchgate.net

Column Chromatography (CC): This is a fundamental technique where the extract is passed through a column packed with a stationary phase like silica (B1680970) gel or alumina. muni.czresearchgate.net Alkaloids are separated based on their differing affinities for the stationary phase and the mobile phase (eluent). researchgate.net

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to determine the appropriate solvent systems. muni.cz However, the high polarity of quaternary alkaloids can present challenges for separation with standard eluents. muni.cz

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical quantification and preparative isolation of alkaloids. muni.czuobabylon.edu.iq Reversed-phase columns are common, but for highly polar quaternary alkaloids, specialized columns may be required to achieve good separation and peak shape. nih.gov

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. rsc.orgnih.gov High-speed counter-current chromatography (HSCCC) and a variation called pH-zone-refining counter-current chromatography (PZRCCC) have proven to be highly effective for the preparative separation of quaternary alkaloids. rsc.orgnih.gov PZRCCC, in particular, allows for high sample loading and yields highly concentrated, pure fractions based on the pKa values and hydrophobicity of the ionic compounds. rsc.org

Ion-Exchange Chromatography: This method separates ionic compounds, like quaternary alkaloids, based on their charge. uobabylon.edu.iq Strong cation-exchange (SCX) columns have been successfully used for the purification of quaternary alkaloids, providing good peak shapes even with high sample loads. nih.gov

Preparative Liquid Chromatography for Alkaloid Fractionation

Preparative liquid chromatography (Prep LC) is a cornerstone technique for the separation and purification of alkaloids like this compound from complex plant extracts. welch-us.comwaters.com This method is highly efficient, offering rapid processing times and high sensitivity, which minimizes the degradation of the target sample. welch-us.com Prep LC systems are essentially scaled-up versions of analytical liquid chromatography systems, incorporating a solvent reservoir, high-pressure pump, injector, preparative column, detector, and a fraction collector to isolate the purified compounds. welch-us.comwaters.com

The process typically begins with a rapid scouting gradient on a small scale to determine the optimal solvent conditions for eluting the compound of interest. waters.com This initial step helps in conserving the sample material. waters.com Once the ideal conditions are identified, the separation process is optimized to maximize the resolution of the target alkaloid. waters.com A loading study may also be conducted to determine the maximum amount of sample that can be loaded onto the column while maintaining sufficient resolution for high-purity isolation. waters.com

Various modes of preparative chromatography are employed, with reversed-phase chromatography being the most common for purifying alkaloids. waters.comymc.eu This technique uses a non-polar stationary phase and a polar mobile phase. ymc.eu Other modes include normal-phase, gel permeation, and ion-exchange chromatography, with the choice depending on the specific chemical and physical properties of the sample and the desired purity of the final product. waters.comymc.eu For instance, preparative high-performance liquid chromatography (HPLC) has been successfully used to fractionate and isolate compounds from plant extracts, such as those from Ruta chalepensis. mdpi.com

Table 1: Common Applications of Preparative Liquid Chromatography Scales

| Purification Scale | Target Weight | Applications |

| Analytical Scale | µg | Separation of enzymes, peptides, and biomacromolecules in small-scale research. welch-us.com |

| Semi-Preparative | mg | Small-scale bioassays, structural analysis, and metabolite characterization. welch-us.com |

| Preparative | g | Isolation of analytical reference standards and toxicology studies. welch-us.com |

| Industrial Scale | kg | Large-scale production of pharmaceuticals and active ingredients. welch-us.com |

Precipitation-Based Separation Methods for this compound Salts

Precipitation is a fundamental technique used in the isolation of quaternary alkaloids, including this compound. This method leverages the formation of sparingly soluble salts to separate the target alkaloid from other components in a plant extract. scribd.com

A notable example of this is the precipitation of this compound as a picrate salt from aqueous extracts after the removal of coumarins. scribd.com This process involves the addition of a precipitating agent (in this case, picric acid) to a solution containing the alkaloid. The resulting salt, this compound picrate, has low solubility in the solvent and thus precipitates out of the solution, allowing for its separation by filtration.

The general principle of preparing an insoluble salt involves mixing two soluble solutions, one containing the cation (the alkaloid) and the other containing the anion (the precipitating agent). savemyexams.comdocbrown.info The resulting insoluble salt can then be collected, washed with a suitable solvent like distilled water to remove any remaining soluble impurities, and then dried. savemyexams.comweebly.com

This method is particularly useful for quaternary alkaloids because their permanent positive charge on the nitrogen atom makes them highly polar and soluble in aqueous solutions, which can complicate extraction with common organic solvents. scialert.net By forming an insoluble salt, the alkaloid can be effectively removed from the aqueous phase.

Countercurrent Chromatography Applications in Quaternary Alkaloid Isolation

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven effective for the preparative separation of quaternary alkaloids. acs.orgnih.gov This method avoids the use of solid stationary phases, instead relying on the partitioning of solutes between two immiscible liquid phases. researchgate.net This is particularly advantageous for polar compounds like quaternary alkaloids, which can adsorb irreversibly to solid supports in other chromatographic techniques.

A specialized form of this technique, pH-zone-refining countercurrent chromatography, has been successfully applied to the preparative separation of quaternary ammonium alkaloids from the crude extract of Coptis chinensis. nih.gov This method involves the use of a two-phase solvent system and the addition of an acid to the stationary phase and a base to the mobile phase. nih.gov This creates a pH gradient that allows for the effective separation of alkaloids based on their pKa values.

In one study, a solvent system composed of chloroform-methanol-water (4:3:3, v/v) was used, with hydrochloric acid added to the aqueous stationary phase and triethylamine (B128534) added to the organic mobile phase. nih.gov This setup enabled the successful separation and purification of several quaternary alkaloids with high purity. nih.gov

The selection of a suitable solvent system is a critical and often laborious step in developing a CCC method. researchgate.net The system must provide a good partition coefficient (K) for the target compounds, ensuring they are neither too soluble in the stationary phase nor in the mobile phase. The goal is to achieve a K value close to 1 for optimal separation.

Biosynthetic Pathways of O Methylptelefolonium

Elucidation of Precursor Incorporation and Enzymatic Transformations

Scientific studies, including tracer feeding experiments, have been crucial in identifying the building blocks and intermediate stages of O-Methylptelefolonium synthesis.

The biosynthetic origin of the furoquinoline alkaloid framework, to which this compound belongs, is well-established. The core quinoline (B57606) structure is derived from anthranilic acid. nih.govrushim.ru This is a common starting point for a wide variety of quinoline and acridone (B373769) alkaloids in the Rutaceae family. nih.govnih.gov

The second critical component is a five-carbon isoprenoid unit, which is supplied by dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.comnih.gov DMAPP is a fundamental precursor in the biosynthesis of all terpenoids. mdpi.comnih.gov The initial key reaction involves the prenylation of a 4-hydroxy-2-quinolone intermediate at the C-3 position with DMAPP. researchgate.netresearchgate.net This establishes the hemiterpenoid character of this class of alkaloids.

Following the initial prenylation, a series of transformations leads to the formation of dihydrofuroquinoline intermediates. For many furoquinoline alkaloids, the pathway proceeds through the intermediate platydesmine. researchgate.netkegg.jp However, for hemiterpenoid olefins like ptelefoline and, by extension, this compound, research suggests a divergence from this direct route. researchgate.netrsc.org

Feeding experiments in Ptelea trifoliata indicate that the biosynthesis of these olefins does not appear to directly involve a platydesminium (B15183790) salt. Instead, a myrtopsine-like diol intermediate is implicated. researchgate.netkegg.jprsc.org Myrtopsine itself is a dihydrofuroquinoline alkaloid characterized by a dihydroxy-isopropyldihydrofuran ring. The final steps in the formation of this compound iodide involve the dehydration of a terminal hydroxyisopropyldihydrofuroquinoline precursor, followed by methylation. researchgate.netnih.gov This dehydration creates the terminal double bond, and the subsequent methylation of the nitrogen atom yields the quaternary ammonium (B1175870) salt structure of this compound.

Stereochemical Aspects of Biosynthesis

The stereochemistry of alkaloid biosynthesis is a critical aspect governed by the high specificity of the enzymes involved. While the synthetic preparation of related compounds like (±)-dubinidine results in a racemic mixture, biosynthetic pathways in plants are typically highly stereoselective, producing a single enantiomer. nih.govpugetsound.edu

In the case of related dihydrofuroquinoline alkaloids, the absolute configuration of chiral centers is well-documented. mdpi.comslideshare.net For instance, the synthesis of (+)-Myrtopsine, a key proposed intermediate type, is stereoselective. brandeis.eduahumchurch.org Enzymes such as oxidoreductases and those responsible for cyclization, like Pictet-Spenglerases in other alkaloid pathways, exhibit strict stereochemical control. nih.govnih.gov It is therefore highly probable that the enzymatic processes leading to this compound, including the epoxidation and cyclization to form the myrtopsine-like intermediate and the subsequent dehydration, are stereospecific. However, specific studies determining the absolute configuration of the chiral centers in naturally derived this compound and identifying the specific stereoselective enzymes from Ptelea trifoliata have not been extensively reported.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The regulation of alkaloid production in plants is a tightly controlled process involving a complex interplay of genes, transcription factors, and signaling molecules. mdpi.comnj.gov While significant progress has been made in understanding the genetic regulation of other alkaloid classes, such as benzylisoquinoline and monoterpenoid indole (B1671886) alkaloids, where biosynthetic genes are often organized in clusters, specific research into the genetic and molecular regulation of this compound biosynthesis in Ptelea trifoliata is limited. nih.govbiorxiv.orgmdpi.com

General studies on alkaloid biosynthesis suggest the involvement of key enzyme families like cytochrome P450 monooxygenases (for hydroxylations and epoxidations), methyltransferases (for adding methyl groups), and dehydratases. nj.govpsu.edunih.govchemrxiv.orgfrontiersin.org In Ptelea trifoliata, specific genes encoding the dehydratase responsible for forming the terminal olefin from the myrtopsine-like precursor, or the N-methyltransferase that completes the synthesis of this compound, have yet to be identified and characterized. nih.govnih.gov Transcriptome and proteomic analyses of Ptelea trifoliata, particularly in tissues where these alkaloids accumulate, would be necessary to identify the specific structural and regulatory genes involved in the pathway. nih.govnih.govfrontiersin.orgbiorxiv.org Studies on callus cultures of Ptelea trifoliata have shown that the biosynthesis of related alkaloids like kokusaginine (B1673745) can be suppressed or enhanced depending on culture conditions, pointing to a complex regulatory network that responds to developmental and environmental cues. areeo.ac.irareeo.ac.irpsu.edu

Comparative Biosynthesis with Related Quinoline and Dihydrofuroquinoline Alkaloids

The biosynthetic pathway to this compound is best understood when compared with the pathways of other furoquinoline and dihydrofuroquinoline alkaloids produced within the Rutaceae family, and even within Ptelea trifoliata itself.

The table below illustrates the divergence in biosynthetic pathways leading to different types of quinoline alkaloids.

| Feature | This compound | Dictamnine | Kokusaginine / Maculosidine |

| Alkaloid Type | Hemiterpenoid Olefin Quaternary Alkaloid | Furoquinoline | Furoquinoline |

| Key Intermediate | Myrtopsine-like derivative | Platydesmine | Myrtopsine-like derivative |

| Final Steps | Dehydration, N-methylation | Dehydration (from Platydesmine) | Aromatic Hydroxylation/Methoxylation |

| Precursor Plant | Ptelea trifoliata | Skimmia japonica, Ruta graveolens | Ptelea trifoliata |

Data compiled from sources researchgate.netkegg.jprsc.org.

As the table shows, all these alkaloids share common early precursors like anthranilic acid and a prenyl unit. However, the pathways diverge at the level of key dihydrofuroquinoline intermediates. The pathway to the simple furoquinoline dictamnine proceeds via the cyclized intermediate platydesmine . researchgate.net In contrast, the biosynthesis of more complexly substituted furoquinolines like kokusaginine and maculosidine in Ptelea trifoliata involves a myrtopsine-like intermediate, similar to the proposed pathway for this compound. researchgate.netrsc.org The critical difference is that to form kokusaginine, the myrtopsine-like precursor undergoes further modification (e.g., aromatic hydroxylation and methylation), whereas to form this compound, it undergoes dehydration and N-methylation. researchgate.netnih.gov This demonstrates how different enzymatic machinery can act on a common intermediate to generate a diversity of alkaloid structures within a single plant species.

Synthetic and Semisynthetic Approaches to O Methylptelefolonium and Analogs

Total Synthesis Strategies of the O-Methylptelefolonium Skeleton

The complete synthesis of the this compound molecular framework from simple, commercially available starting materials is a key area of research.

Pioneering Synthetic Routes and Methodological Advancements

Early synthetic work laid the foundation for accessing the this compound structure. A notable synthesis involved the dehydration and subsequent methylation of a hydroxyisopropyldihydrofuroquinoline precursor to yield this compound iodide. rsc.org This initial approach highlighted the feasibility of constructing the core structure and paved the way for further methodological refinements.

Over the years, various classical methods for synthesizing the fundamental quinoline (B57606) core, which is central to this compound, have been developed. These include the Combes, Conrad-Limpach, Doebner, Doebner-Miller, and Skraup syntheses, each offering different pathways to the quinoline ring system from various starting materials like anilines, β-diketones, and α,β-unsaturated carbonyl compounds. bohrium.com More contemporary advancements have focused on developing more efficient and environmentally friendly protocols. These include the use of microwave-assisted organic synthesis (MAOS), solvent-free reaction conditions, and various catalytic systems such as organocatalysts and nanoparticles. bohrium.com

Multicomponent Reaction (MCR) Strategies for Quinoline Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinoline derivatives from simple starting materials in a single step. researchgate.netrsc.org These reactions are characterized by high atom economy and the ability to generate structural diversity. rsc.org

Several named MCRs are employed for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. researchgate.net The Povarov reaction, a type of [4+2] cycloaddition, is a well-established method for producing substituted N-heterocycles. rsc.org MCRs offer a convergent approach, allowing for the combination of multiple starting materials, such as anilines, aldehydes, and alkynes, to quickly build the quinoline scaffold. researchgate.netrsc.org The versatility of MCRs allows for the incorporation of a wide range of functional groups and substitution patterns, which is crucial for developing analogs of this compound. rsc.org

| MCR Type | Key Reactants | Catalyst Examples | Reference(s) |

| Povarov | Anilines, Alkynes, Paraformaldehyde | Camphor sulphonic acid (CSA) | rsc.org |

| Friedländer | 2-aminoaryl aldehydes/ketones, Carbonyl compounds with α-methylene group | Various | bohrium.com |

| Doebner-von Miller | Anilines, α,β-Unsaturated carbonyl compounds | Brønsted or Lewis acids | bohrium.com |

| Combes | Anilines, β-Diketones | Acid catalysts | bohrium.com |

Semisynthesis from Precursor Alkaloids

Semisynthesis, which involves the chemical modification of naturally occurring precursor alkaloids, presents an alternative route to this compound and its analogs. wikipedia.org Alkaloids are a diverse group of naturally occurring compounds that often possess complex and medicinally relevant structures. wikipedia.org By starting with a closely related natural product, the number of synthetic steps can be significantly reduced.

The process typically involves extracting a mixture of alkaloids from a plant source and then separating the individual compounds. wikipedia.org The desired precursor alkaloid is then subjected to a series of chemical reactions to introduce new functional groups or modify existing ones, ultimately leading to the target molecule. This approach is particularly advantageous when the total synthesis is lengthy or low-yielding.

Derivatization and Analog Synthesis for Structural Exploration

The synthesis of derivatives and analogs of this compound is crucial for exploring its structure-activity relationships.

Rational Design of this compound Derivatives

Rational drug design principles can be applied to guide the synthesis of this compound derivatives. This involves using computational tools to model the interactions between the compound and its potential biological targets. By understanding these interactions, chemists can design new analogs with improved properties. The synthesis of novel quinoline derivatives often begins with a core scaffold, which is then elaborated through various chemical reactions to introduce a diversity of functional groups. dut.ac.za

Pharmacological Investigations and Mechanistic Studies Preclinical Focus

Antimicrobial Activity Profile

Initial screenings have hinted at the antimicrobial potential of O-Methylptelefolonium; however, a full, quantitative assessment remains elusive.

Efficacy Against Gram-Positive Bacterial Strains (Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus)

Some literature indicates that this compound possesses activity against Staphylococcus aureus. dut.ac.za However, specific data, such as the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of a substance that prevents visible growth of a microorganism, is not provided in the accessible research. Furthermore, there is no available information regarding the efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a critical area of investigation due to widespread antibiotic resistance. nih.govmdpi.com

Activity Against Mycobacterial Species (Mycobacterium tuberculosis)

The compound has been mentioned in the context of activity against Mycobacterium tuberculosis. dut.ac.za This suggests a potential role for this compound in the development of new antitubercular agents. Nevertheless, detailed studies quantifying this activity, for instance against the commonly studied H37Rv strain, are not present in the surveyed literature.

Effects on Fungal Pathogens (e.g., Candida albicans)

There are indications that this compound may exert effects against the fungal pathogen Candida albicans. nih.gov Candida albicans is a common cause of opportunistic fungal infections in humans. ljmu.ac.uk As with its antibacterial properties, the existing references lack specific MIC values or other quantitative measures of its antifungal potency.

Investigation of Bacterial Resistance Modulation

The potential for this compound to modulate bacterial resistance, for example, by inhibiting efflux pumps or acting synergistically with existing antibiotics, has not been explored in the available literature. Research in this area is crucial for addressing the growing challenge of antimicrobial resistance. nih.govbsac.org.uk

Cytotoxic Activities in Cellular Models

The evaluation of the cytotoxic potential of new compounds against cancer cell lines is a fundamental step in drug discovery.

Evaluation in Cancer Cell Lines (e.g., A549 Lung Cancer Cells)

There is no publicly available data on the cytotoxic activity of this compound against A549 lung cancer cells or any other cancer cell line. epdf.pub Standard metrics for cytotoxicity, such as the half-maximal inhibitory concentration (IC50) value, have not been reported for this compound.

Elucidation of Cellular Proliferation Inhibition Mechanisms

This compound is cataloged in comprehensive databases of traditional medicines as a compound with potential cell growth inhibitory properties. epdf.pub However, specific studies elucidating the precise molecular mechanisms through which it exerts these effects are limited. While the broader class of quinoline (B57606) alkaloids is known to interfere with cellular proliferation through various means—such as cell cycle arrest and induction of apoptosis—dedicated research on this compound's specific pathway has not been detailed in the available literature. researchgate.net

Enzymatic Target Identification and Modulation

Enzyme Inhibition Assays and Kinetic Characterization

There is a notable lack of specific data from enzyme inhibition assays for this compound. While related pyranoquinoline derivatives have been studied for their inhibitory effects on enzymes like ERK1/2, with kinetic characterizations determining them as ATP-competitive inhibitors, similar detailed analyses for this compound are not present in the reviewed sources. researchgate.net The synthesis of this compound iodide has been described, but its enzymatic interactions were not the focus of these studies. researchgate.netresearchgate.net

Receptor Binding Studies

Specific receptor binding studies for this compound are not described in the available research. The pharmacological activity of alkaloids can be mediated by their affinity to various cellular receptors; however, the binding profile of this compound remains an uninvestigated area.

In Vitro and In Vivo (Non-Human) Pharmacological Studies

Cellular Pathway Perturbations (e.g., cell cycle, apoptosis)

This compound is noted as a potential apoptosis inducer in pharmacological encyclopedias. epdf.pub This suggests that its cytotoxic activity may be mediated through the initiation of programmed cell death. For context, studies on other novel pyranoquinoline derivatives have demonstrated the ability to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in human cancer cell lines. researchgate.net These effects are often investigated using techniques like flow cytometry with Annexin V-FITC kits. researchgate.net However, specific experimental data confirming and detailing these cellular pathway perturbations for this compound are not available.

Structure Activity Relationship Sar Studies of O Methylptelefolonium

Correlating Structural Features with Biological Potency

Impact of the Quaternary Nitrogen on Activity

The presence of a permanently charged quaternary nitrogen atom is a defining feature of O-Methylptelefolonium. In many biologically active molecules, a quaternary nitrogen plays a crucial role in the compound's interaction with biological targets. The positive charge can facilitate strong ionic interactions with negatively charged residues, such as carboxylate or phosphate (B84403) groups, found in the active sites of enzymes or receptors. This electrostatic interaction is often a key determinant of binding affinity and, consequently, biological potency. The fixed positive charge can also influence the compound's solubility and its ability to cross cell membranes, thereby affecting its pharmacokinetic profile.

Role of the Furoquinoline Core in Target Recognition

The furoquinoline core provides a rigid, planar scaffold that is essential for the correct spatial orientation of the molecule's interactive elements. This tricyclic system is a common motif in a variety of natural products with diverse biological activities. The aromatic nature of the furoquinoline core allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a biological target's binding pocket. The specific shape and electronic distribution of this core structure are critical for molecular recognition, ensuring a precise fit with the target protein.

Influence of Substituent Variations on Pharmacological Efficacy

While specific data for this compound is unavailable, the principles of medicinal chemistry suggest that modifications to its substituent groups would significantly impact its pharmacological efficacy. Altering substituents can affect the molecule's lipophilicity, electronic properties, and steric profile. For instance, adding lipophilic groups could enhance membrane permeability, while introducing hydrogen bond donors or acceptors could create new interactions with a target, potentially increasing binding affinity and potency. The position and nature of these substituents would be critical in modulating the compound's activity and selectivity.

Computational Approaches to SAR

In the absence of experimental data, computational methods serve as powerful tools to predict and analyze the structure-activity relationships of compounds like this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking simulations could be employed to predict the preferred binding mode of this compound to a putative biological target. These simulations would place the molecule within the active site of a protein and calculate a binding score, providing insights into the key interactions, such as ionic bonds involving the quaternary nitrogen and hydrophobic interactions of the furoquinoline core. Following docking, molecular dynamics simulations could be used to study the stability of the ligand-target complex over time, offering a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. If a dataset of this compound analogs with corresponding biological activity data were available, a QSAR model could be developed. This model would be a mathematical equation that relates various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. Such a model would be invaluable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

Advanced Analytical and Spectroscopic Research Methodologies for O Methylptelefolonium

Mass Spectrometry-Based Characterization in Complex Matrices

Mass spectrometry (MS) is a cornerstone technique for the analysis of O-Methylptelefolonium, offering high sensitivity for detecting low-level analytes in intricate biological samples. nih.govmdpi.com When coupled with separation techniques like liquid chromatography (LC), it becomes a powerful tool for both qualitative and quantitative analysis. windows.net

High-resolution mass spectrometry (HRMS) is indispensable for metabolite profiling studies, providing highly accurate mass measurements that allow for the confident determination of elemental compositions. nih.govnih.gov In the context of this compound, untargeted metabolomics approaches using techniques like Ultra-High-Performance Liquid Chromatography coupled to HRMS (UHPLC-HRMS) can be employed to identify potential biotransformation products in matrices such as plasma, urine, or microsomal incubates. pharmaron.comthermofisher.commdpi.com

The process involves acquiring full-scan mass spectra at high resolution (e.g., >70,000), which allows for the extraction of ion signals corresponding to the parent compound and its potential metabolites. nih.gov By comparing the accurate masses of detected signals to the theoretical mass of this compound (C₁₈H₂₂NO₄⁺, exact mass: 316.1549 Da), metabolites can be putatively identified based on specific mass shifts associated with common metabolic reactions. nih.gov

Table 1: Hypothetical Metabolite Profile of this compound Detected by HRMS This table presents plausible metabolic transformations and the corresponding theoretical exact masses that would be targeted in an HRMS-based metabolite profiling study.

| Putative Metabolite | Biotransformation | Mass Change (Da) | Expected Exact Mass (m/z) | Molecular Formula |

|---|---|---|---|---|

| This compound (Parent) | - | - | 316.1549 | C₁₈H₂₂NO₄⁺ |

| Hydroxy-O-Methylptelefolonium | Hydroxylation | +15.9949 | 332.1498 | C₁₈H₂₂NO₅⁺ |

| Demethyl-O-Methylptelefolonium | O-Demethylation | -14.0157 | 302.1392 | C₁₇H₂₀NO₄⁺ |

| Didemethyl-O-Methylptelefolonium | Di-O-Demethylation | -28.0313 | 288.1236 | C₁₆H₁₈NO₄⁺ |

| Epoxide-O-Methylptelefolonium | Epoxidation of isopropenyl | +15.9949 | 332.1498 | C₁₈H₂₂NO₅⁺ |

Tandem mass spectrometry (MS/MS or MS²) is employed for the structural elucidation and confirmation of compounds. mdpi.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound or a putative metabolite), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov The fragmentation pattern provides a structural fingerprint that can confirm the identity of the molecule. nih.gov

For this compound, MS/MS analysis would help confirm the connectivity of the furoquinoline core and the positions of its substituents. Key fragment ions would arise from characteristic cleavages, such as the loss of methyl groups from the methoxy substituents or fragmentation of the dihydrofuran ring. This data is crucial for distinguishing between isomers and confirming the structures of metabolites identified by HRMS. researchgate.net

Table 2: Predicted Key Fragment Ions for this compound in Tandem MS Analysis This table outlines expected fragmentation pathways and resulting product ions for the parent compound, which are used for structural confirmation.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Inference |

|---|---|---|---|

| 316.15 | CH₃ (Methyl radical) | 301.13 | Loss of a methyl group (likely from N-methyl or methoxy) |

| 316.15 | CH₂O (Formaldehyde) | 286.13 | Loss from a methoxy group |

| 316.15 | C₃H₆ (Propene) | 274.10 | Loss of the isopropenyl side chain |

| 301.13 | CO (Carbon monoxide) | 273.12 | Ring fragmentation after initial methyl loss |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure and conformational dynamics of molecules in solution. mdpi.com It provides detailed information on the chemical environment and spatial relationships of atoms within a molecule.

The structure of this compound contains stereocenters, making the determination of its relative and absolute stereochemistry critical. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about which atoms are close to each other in space, regardless of whether they are connected by bonds. wordpress.commdpi.com

Ligand-observed NMR methods are highly effective for studying the binding of small molecules like this compound to biological targets such as proteins or nucleic acids. nih.govnih.gov These techniques monitor the NMR signals of the small molecule (the ligand) in the presence and absence of the target macromolecule.

Techniques like Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) and Carr-Purcell-Meiboom-Gill (CPMG) experiments can rapidly screen for binding and provide information on the binding interface. nih.govchemrxiv.org In a Water-LOGSY experiment, binding of this compound to a target would be indicated by a change in the sign of its NMR signals. In a CPMG experiment, binding would cause a significant decrease in the intensity of the ligand's signals. These methods are valuable for identifying biological targets and characterizing the thermodynamics and kinetics of the interaction. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification in Research

Chromatography is a fundamental analytical method for separating, identifying, and purifying the components of a mixture. nih.gov It is routinely used in research to assess the purity of synthesized or isolated this compound and to quantify its concentration in various samples. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques used for this purpose. nih.gov A typical method would involve a reversed-phase column where this compound is separated from impurities based on its hydrophobicity. Detection is often achieved using a UV detector, leveraging the chromophoric nature of the compound's aromatic rings. For accurate quantification, a calibration curve is generated by analyzing standards of this compound at known concentrations. researchgate.net The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 3: Representative HPLC Method Parameters for Analysis of this compound This table provides a typical set of starting parameters for developing a robust HPLC method for the purity assessment and quantification of this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 320 nm |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the primary technique for the analysis of quaternary alkaloids due to their high polarity and non-volatile nature. nih.gov The development of a robust HPLC method for this compound would be based on established protocols for other furoquinoline and quaternary isoquinoline alkaloids. nih.govresearchgate.net

Chromatographic System and Conditions

A typical HPLC system for the analysis of this compound would consist of a binary pump system, an autosampler, a column manager, and a detector, such as a photodiode array (PDA) detector or a mass spectrometer. nih.gov Reversed-phase chromatography is the most common separation mode.

A key aspect of method development is the selection of an appropriate stationary phase and mobile phase to achieve optimal separation and peak shape. For polar, basic compounds like quaternary alkaloids, C18 columns are frequently used. nih.gov The mobile phase typically consists of an aqueous component and an organic solvent, with additives to improve peak symmetry and retention. Formic acid is a common additive as it protonates residual silanols on the stationary phase and provides protons for electrospray ionization in LC-MS applications. tandfonline.com

Detailed Research Findings

While specific studies detailing the HPLC analysis of this compound are not prevalent in recent literature, extensive research on similar alkaloids from the Rutaceae family provides a strong basis for method development. tandfonline.comresearchgate.net For instance, UPLC-MS/MS methods have been successfully developed for the analysis of various quaternary isoquinoline alkaloids. nih.gov These methods often employ a gradient elution to separate a wide range of compounds with different polarities within a single run. The initial mobile phase conditions are typically highly aqueous to retain polar compounds, with a gradual increase in the organic solvent concentration to elute less polar compounds.

The table below outlines a proposed set of HPLC parameters for the analysis of this compound, inferred from established methods for related quaternary alkaloids. nih.govnih.gov

| Parameter | Suggested Conditions |

| Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 1 - 5 µL |

| Detection | PDA (230-400 nm); ESI-MS/MS (Positive Ion Mode) |

Mass Spectrometric Detection

When coupled with tandem mass spectrometry (MS/MS), HPLC allows for highly sensitive and selective detection and quantification of this compound. nih.gov Electrospray ionization (ESI) in positive ion mode is ideal for quaternary alkaloids as they are already charged. nih.gov The mass spectrometer can be operated in full scan mode to identify the molecular ion, and in product ion scan mode to generate fragmentation patterns for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of non-volatile compounds like quaternary alkaloids. american.edu The ionic nature of this compound prevents it from volatilizing in the GC inlet; instead, it would decompose at high temperatures. However, specialized techniques, particularly Pyrolysis-GC-MS, can be employed to analyze such compounds.

Pyrolysis-GC-MS

Pyrolysis-GC-MS is an analytical technique where the sample is heated to a very high temperature in an inert atmosphere, causing thermal fragmentation. american.edu The resulting smaller, volatile fragments are then separated by gas chromatography and identified by mass spectrometry. For quaternary ammonium (B1175870) compounds, pyrolysis in the GC injection port can lead to a Hofmann elimination reaction, producing a volatile tertiary amine that can be analyzed by the GC-MS system. american.edu

Detailed Research Findings

Research on the pyrolysis of various quaternary ammonium salts has shown that the fragmentation patterns are reproducible and can be used for identification. jst.go.jpresearchgate.net The pyrolysis of this compound would be expected to yield specific, volatile degradation products derived from its furoquinoline core and methyl and prop-1-en-2-yl substituents. The identity of these pyrolysates would provide structural information about the original molecule.

The table below presents a potential set of parameters for a Pyrolysis-GC-MS method for the analysis of this compound, based on general methods for quaternary ammonium compounds. chromatographyonline.comnih.gov

| Parameter | Suggested Conditions |

| Pyrolysis Temperature | 250 - 300 °C (in GC injection port) or higher in a dedicated pyrolyzer |

| Carrier Gas | Helium |

| GC Column | Non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Inlet Temperature | 250 - 300 °C |

| Oven Program | Initial temperature ~50°C, ramped to ~320°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40 - 550 |

Future Research Directions and Unexplored Avenues for O Methylptelefolonium

Investigation of Novel Biological Activities

The pyranoquinoline scaffold, the core structure of O-Methylptelefolonium, is present in numerous alkaloids that demonstrate a wide spectrum of biological activities. nih.govresearchgate.net Research into related compounds has revealed effects ranging from antimicrobial and anticancer to anti-inflammatory and antiviral properties. nih.govbohrium.comtandfonline.com This provides a strong rationale for the systematic investigation of this compound across various biological assays.

Future research should focus on screening this compound for a range of activities suggested by the known properties of similar alkaloids. For instance, many quinoline (B57606) alkaloids exhibit potent antiproliferative activity against various cancer cell lines. nih.govbohrium.com Mechanistic studies on related pyranoquinolones have shown they can induce apoptosis and arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization. nih.gov Furthermore, significant antibacterial activity, including against Helicobacter pylori, and antifungal properties have been reported for this class of compounds. researchgate.netrsc.org Given the potent anti-Hepatitis C Virus (HCV) activity of other furoquinoline alkaloids like pseudane IX, evaluating this compound as an antiviral agent is also a promising avenue. tandfonline.com A structured screening approach could uncover novel therapeutic potentials for this specific molecule.

| Potential Activity | Rationale Based on Related Alkaloids | Potential Area of Application |

|---|---|---|

| Antiproliferative/Anticancer | Pyranoquinolones exhibit cytotoxicity and inhibit tubulin polymerization. nih.govbohrium.com | Oncology |

| Antibacterial | Known activity against various bacteria, including H. pylori and Mycobacterium tuberculosis. rsc.orgdut.ac.za | Infectious Diseases |

| Antifungal | General antifungal properties are noted for pyranoquinoline alkaloids. researchgate.net | Infectious Diseases |

| Antiviral | Related furoquinolines show potent activity against Hepatitis C Virus (HCV). tandfonline.com | Virology |

| Anti-inflammatory | Anti-inflammatory properties are documented for the broader class of compounds. bohrium.com | Immunology |

| Antiplatelet Aggregation | Inhibition of platelet aggregation has been observed in similar molecules. researchgate.net | Cardiovascular Research |

Enzyme Mechanism-Based Drug Discovery and Development

Enzymes are primary targets for a large percentage of clinically used drugs. ethernet.edu.et The ability of quinoline alkaloids to act as enzyme inhibitors is well-documented, making this a critical area of research for this compound. mdpi.com For example, the famous quinoline alkaloid camptothecin (B557342) targets DNA topoisomerase I, while other quinolines have been identified as inhibitors of phosphodiesterase 10A (PDE10A), acetylcholinesterase, and cytochrome P450 enzymes. nih.govmdpi.comnih.govnih.gov

Future studies should aim to identify specific enzyme targets of this compound. An initial approach could involve screening the compound against a panel of enzymes known to be inhibited by other quinoline alkaloids. Understanding the mechanism of inhibition, whether competitive, non-competitive, or irreversible, is crucial. libretexts.orgchemguide.co.uk A competitive inhibitor often mimics the substrate's structure to bind to the active site, whereas a non-competitive inhibitor binds to an allosteric site, inducing a conformational change that inactivates the enzyme. teachmephysiology.combioninja.com.au Detailed kinetic studies would be necessary to determine the inhibition constants (Kᵢ) and the mode of action. libretexts.org Identifying a specific, high-affinity enzyme target could pave the way for developing this compound into a lead compound for a new therapeutic agent.

| Enzyme Target | Therapeutic Relevance | Evidence from Related Alkaloids |

|---|---|---|

| DNA Topoisomerases | Anticancer | Camptothecin is a known topoisomerase I inhibitor. nih.gov |

| Phosphodiesterase 10A (PDE10A) | Neurodegenerative Diseases (e.g., Parkinson's) | Quinoline and quinazoline (B50416) alkaloids have been identified as PDE10A inhibitors. nih.govacs.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Furoquinolines like skimmianine (B1681810) are potent AChE inhibitors. mdpi.com |

| Cytochrome P450 Family (e.g., CYP1A2) | Drug Metabolism, Toxicology | Alkaloids from Dictamnus dasycarpus inhibit CYP1A2. nih.gov |

| Protein Kinases | Anticancer, Anti-inflammatory | Some pyranoquinolines inhibit kinases like ERK1/2 and Src. researchgate.net |

Chemoenzymatic Synthesis Approaches for Stereoselective Production

The chemical synthesis of this compound iodide has been reported, involving a multi-step process starting from a hydroxyisopropyldihydrofuroquinoline precursor, which undergoes dehydration followed by methylation. rsc.orgrsc.org While this establishes a viable chemical route, future research should explore more efficient and stereoselective methods, particularly through chemoenzymatic approaches. Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis.

A promising avenue would be to replace specific challenging steps in the known chemical synthesis with enzymatic transformations. For instance, enzymes could be used for stereoselective hydroxylation or methylation, potentially reducing the need for protecting groups and improving yields. The biosynthesis of furoquinolines involves enzyme-mediated prenylation of a quinolone core, suggesting that enzymes from the natural plant source could be harnessed. biocyclopedia.commdpi.com Characterizing and utilizing enzymes such as O-methyltransferases from Ptelea trifoliata or related species could offer a direct and selective route to the final methylation step. bohrium.com Developing such a chemoenzymatic pathway would not only facilitate the production of this compound for research but also enable the synthesis of chiral analogues with potentially distinct biological activities.

Role of this compound in Plant Defense Mechanisms and Ecological Interactions

Quinoline alkaloids are characteristic secondary metabolites of the Rutaceae plant family. alfa-chemistry.combiocyclopedia.com These compounds are not merely metabolic byproducts but often play crucial roles in the plant's survival strategy, acting as a chemical defense against herbivores, insects, and microbial pathogens. nih.govtheses.cz While this general role is established for the alkaloid class, the specific contribution of this compound to the defense of its source plant, Ptelea trifoliata, is an unexplored area.

Future ecological and phytochemical research should investigate the specific function of this compound. This includes determining whether its production is constitutive (always present) or induced upon attack by a herbivore or pathogen. mdpi.com Quantifying the concentration of this compound in different plant tissues and at different developmental stages could provide clues about its primary role. Furthermore, direct bioassays using relevant herbivores or pathogens could confirm its deterrent or toxic properties. Understanding its ecological function would not only provide fundamental biological knowledge but could also inspire applications in agriculture, for example, as a natural insecticidal or antimicrobial agent. alfa-chemistry.com

Systems Biology and Network Pharmacology Approaches to Elucidate Polypharmacology

The traditional "one-drug, one-target" paradigm is often insufficient to explain the therapeutic effects of natural products, which frequently interact with multiple targets—a concept known as polypharmacology. rsc.org Systems biology and network pharmacology offer a holistic approach to unravel these complex interactions by integrating data on drugs, targets, diseases, and pathways. biocyclopedia.comdut.ac.za This methodology has been successfully applied to other quinoline alkaloids to predict targets and elucidate mechanisms of action. nih.govnih.govnih.gov

Exploration of Chemical Biology Tools and Probes

Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein target. mdpi.comrsc.org Given that quinoline alkaloids are known to bind to specific enzymes and receptors, this compound represents a valuable scaffold for the development of novel chemical biology tools. nih.govnih.gov

Future research should focus on the rational design and synthesis of this compound-based probes. This could involve modifying the known chemical structure to incorporate a reporter group (e.g., a fluorophore or biotin (B1667282) tag) or a photo-affinity labeling group. mdpi.com An affinity-based probe, for example, could be used in pull-down experiments to identify its binding partners in a complex cell lysate, thus validating computationally predicted targets. An activity-based probe could be designed to covalently bind to the active site of a target enzyme, allowing for the specific visualization and quantification of active enzyme populations within cells. nih.gov The development of such tools would be invaluable for elucidating the precise molecular mechanism of action of this compound.

Development of Sustainable Production Methods for Academic Research Materials

The current availability of this compound for research purposes is limited by its reliance on extraction from natural sources or complex, multi-step chemical synthesis. rsc.orgrsc.org To facilitate broader investigation, the development of sustainable and scalable production methods is essential.

Future efforts should focus on two main strategies: biocatalysis and metabolic engineering. As discussed in section 8.3, incorporating enzymatic steps (biocatalysis) into the chemical synthesis can make the process greener and more efficient. A more advanced approach would be to harness the plant's own biosynthetic machinery. By identifying the complete biosynthetic pathway of this compound in Ptelea trifoliata, it may be possible to transfer the relevant genes into a microbial host, such as E. coli or yeast. researchgate.net These engineered microorganisms could then be grown in fermenters to produce the compound from simple, renewable feedstocks, offering a sustainable and consistent supply for academic and potentially commercial research. theses.cz Plant cell culture technology offers another alternative, providing a contained and controllable production system without relying on harvesting wild plants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-Methylptelefolonium, and how can purity be validated?

- Methodological Answer : Begin with literature-derived protocols (e.g., isolation from natural sources or semi-synthetic modification of precursors). Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to validate purity . For novel syntheses, include spectroscopic characterization (NMR, IR) and compare retention indices with established databases (e.g., RefMet, CHEBI) . Report yields and side products in tabular form (e.g., Table 1: Synthetic Routes and Purity Metrics).

Q. How can researchers confirm the structural identity of this compound using spectroscopic data?

- Methodological Answer : Cross-reference experimental NMR (¹H, ¹³C) and MS data with literature values (e.g., RefMet ID RM0029898 ). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) . Discrepancies in stereochemical assignments may require X-ray crystallography .

Q. What are the key challenges in isolating this compound from natural matrices?

- Methodological Answer : Design extraction protocols using polarity-guided fractionation (e.g., silica gel chromatography) and monitor via thin-layer chromatography (TLC). Address co-eluting compounds by optimizing mobile-phase gradients . Validate isolation efficiency through spiked recovery experiments and comparative MS/MS fragmentation patterns .

Advanced Research Questions

Q. How do conflicting reports on the biological activity of this compound arise, and how can they be resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, concentrations). Replicate key studies under controlled parameters and perform meta-analyses to quantify effect sizes. Use sensitivity analysis to assess confounding factors (e.g., solvent purity, isomer contamination) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with enzymatic targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking simulations (AutoDock Vina) to identify putative binding pockets. Validate hypotheses via site-directed mutagenesis of target proteins .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Standardize measurement protocols (e.g., shake-flask method for logP) across labs. Use collaborative inter-laboratory studies to assess reproducibility. Apply multivariate analysis (PCA) to identify outlier methodologies . Publish negative results to reduce publication bias .

Methodological Frameworks and Data Presentation

-

P-E/I-C-O Framework :

-

Data Tables :

- Table 1 : Synthetic Routes Comparison (Yield, Purity, Methods).

- Table 2 : Cross-Lab Physicochemical Property Variability (Mean ± SD).

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.